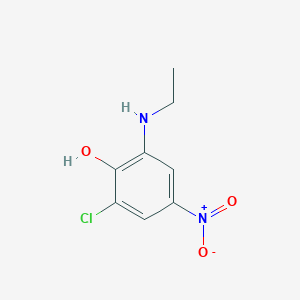

2-Chloro-6-(ethylamino)-4-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(ethylamino)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-2-10-7-4-5(11(13)14)3-6(9)8(7)12/h3-4,10,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFNUSAXZDSXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157169 | |

| Record name | 2-Chloro-6-ethylamino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131657-78-8 | |

| Record name | 2-Chloro-6-(ethylamino)-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131657-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-ethylamino-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131657788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-ethylamino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(ethylamino)-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LIV96LADQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-6-(ethylamino)-4-nitrophenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(ethylamino)-4-nitrophenol

Introduction

This compound is a substituted aromatic amine that serves as a key intermediate in various chemical syntheses.[1] It is particularly prominent in the cosmetic industry as a component in hair dye formulations, where its specific chemical structure contributes to its color-imparting properties.[2] The molecule's reactivity, stemming from its chloro, ethylamino, and nitro functional groups, also makes it a valuable building block in broader organic synthesis.[2] This guide provides a detailed examination of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Primary Synthesis Pathway: Reductive Alkylation of 2-Amino-6-chloro-4-nitrophenol

The most thoroughly documented method for synthesizing this compound involves the ethylation of 2-amino-6-chloro-4-nitrophenol. This transformation can be achieved through two primary variations of reductive alkylation, a cornerstone of amine synthesis in organic chemistry. Both methods utilize sodium borohydride as the key reducing agent.

Method 1: Two-Step Acylation-Reduction Sequence

This approach involves the initial acylation of the starting amine to form an amide, followed by the reduction of the amide to the corresponding ethylamine derivative. This is a classic and reliable method for controlled alkylation of amines.

Scientific Rationale:

Direct alkylation of amines with alkyl halides can be difficult to control and often leads to over-alkylation, producing secondary, tertiary, and even quaternary amine salts. The acylation-reduction pathway circumvents this issue. The initial acylation is a clean, high-yielding reaction that introduces a single acyl group. The subsequent reduction of the stable amide intermediate to the amine is a well-established transformation. Boron trifluoride etherate is often used in conjunction with sodium borohydride to activate the amide carbonyl group, making it more susceptible to reduction.

Experimental Protocol:

-

Stage 1: N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide Synthesis (Acylation)

-

In a three-neck flask equipped with a reflux condenser, thermometer, and dropping funnel, dissolve 2-amino-6-chloro-4-nitrophenol in a suitable solvent such as dioxane.

-

With stirring at room temperature, add acetyl chloride dropwise.

-

Continue stirring at room temperature for approximately two hours, then heat the mixture to 90°C for one hour to ensure the reaction goes to completion.[3]

-

Pour the reaction mixture over ice to precipitate the product.

-

Collect the N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide precipitate by suction filtration and recrystallize from an ethanol/water mixture.[3]

-

-

Stage 2: Reduction to this compound

-

In a nitrogen atmosphere, suspend the N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide from Stage 1 in dried tetrahydrofuran (THF).

-

Cool the mixture and add sodium borohydride portion-wise.

-

After the initial hydrogen evolution subsides, add boron trifluoride etherate.

-

The reduction is typically carried out at elevated temperatures, for instance, 60°C.[3]

-

Upon completion, the reaction is quenched, and the final product is isolated through extraction and purification.

-

Method 2: One-Pot Reductive Amination

A more streamlined approach involves a one-pot reaction where the amine is reacted with an aldehyde (in this case, acetaldehyde, formed in situ from acetic acid and the reducing agent) to form an intermediate imine, which is then immediately reduced to the secondary amine.

Scientific Rationale:

This process leverages the principles of reductive amination. The reaction of 2-amino-6-chloro-4-nitrophenol in acetic acid with sodium borohydride is a sophisticated one-pot synthesis. Acetic acid serves as both the solvent and the precursor to the alkylating agent. Sodium borohydride reduces the acetic acid to acetaldehyde in situ. The newly formed acetaldehyde then reacts with the primary amine to form an imine (or more accurately, an enamine given the phenol structure), which is then promptly reduced by the remaining sodium borohydride to yield the final ethylated product. This method is efficient as it combines multiple steps into a single operation.

Experimental Protocol:

-

Dissolve 2-amino-6-chloro-4-nitrophenol in acetic acid.[3]

-

Cool the solution to approximately 10°C and add sodium borohydride portion-wise.[3]

-

Allow the mixture to stir at room temperature for one hour.

-

Heat the reaction mixture to 60°C for three hours to drive the reaction to completion.[3]

-

Dilute the mixture with water and adjust the pH to 5 using a sodium hydroxide solution to precipitate the product.[3]

-

Isolate the precipitated this compound by suction filtration, wash with water, and dry.[3]

Table 1: Comparison of Reductive Alkylation Methods

| Feature | Method 1: Acylation-Reduction | Method 2: One-Pot Reductive Amination |

| Number of Steps | Two distinct synthetic operations | One-pot procedure |

| Key Reagents | Acetyl chloride, Sodium borohydride, Boron trifluoride etherate | Acetic acid, Sodium borohydride |

| Intermediate | Isolated N-acyl amide | Transient imine/enamine (not isolated) |

| Process Control | More controlled, stepwise approach | More efficient, but requires careful control of conditions |

| Reference | U.S. Patent 5,067,966 A[3] | U.S. Patent 5,067,966 A[3] |

Synthesis Pathway Visualization

Caption: Reaction scheme for the synthesis of this compound.

Alternative Pathway: Nucleophilic Aromatic Substitution

An alternative, though less documented, synthetic route involves the direct reaction of 2,6-dichloro-4-nitrophenol with ethylamine.

Scientific Rationale:

This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). The viability of this pathway hinges on the presence of a strong electron-withdrawing group (in this case, the nitro group) positioned ortho or para to the leaving group (the chlorine atom). The nitro group powerfully activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. The reaction would likely show regioselectivity, with the ethylamine preferentially attacking one of the two equivalent chlorine atoms.

Hypothetical Protocol:

-

Dissolve 2,6-dichloro-4-nitrophenol in a polar aprotic solvent like ethanol or DMSO.

-

Add an excess of ethylamine to the solution.

-

Heat the reaction mixture under reflux for an extended period.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product would be isolated by removing the solvent, followed by an aqueous workup and purification, likely through recrystallization or column chromatography.

Synthesis of Precursors

The availability of the starting materials is crucial for the overall synthesis. A common precursor, 2,6-dichloro-4-nitrophenol, is typically synthesized via the nitration of 2,6-dichlorophenol.

Protocol for 2,6-dichloro-4-nitrophenol:

-

The nitration of 2,6-dichlorophenol is generally carried out using a mixture of nitric acid and sulfuric acid.[4]

-

Controlling the reaction temperature is critical to ensure high purity and minimize the formation of by-products.[4] A typical temperature range is 40°C to 70°C.

-

The crude product can be purified by washing with water, which is often sufficient to achieve a purity of 98-99.5%.[4]

Conclusion

The synthesis of this compound is most effectively achieved through the reductive alkylation of 2-amino-6-chloro-4-nitrophenol. The one-pot reductive amination method offers a highly efficient route, while the two-step acylation-reduction sequence provides a more controlled, classical approach. The choice of method may depend on the desired scale, available reagents, and specific process control capabilities of the laboratory. The alternative SNAr pathway from 2,6-dichloro-4-nitrophenol presents a viable, though less documented, option that leverages fundamental principles of aromatic chemistry. A thorough understanding of these synthetic strategies is essential for researchers and professionals involved in the production and application of this important chemical intermediate.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Key Hair Dye Intermediate.

- W. T. G. (1991). U.S. Patent No. 5,067,966 A. Google Patents.

- Quick Company. (n.d.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol.

- EWG Skin Deep®. (n.d.). 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL.

Sources

A Technical Guide to the Spectroscopic Profile of 2-Chloro-6-(ethylamino)-4-nitrophenol

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Chloro-6-(ethylamino)-4-nitrophenol, a substituted aromatic amine primarily used as an intermediate in the formulation of hair dyes.[1] For researchers, quality control analysts, and drug development professionals, a thorough understanding of its spectroscopic signature is paramount for structural confirmation, purity assessment, and stability studies.

As complete, experimentally-verified spectra for this specific molecule are not widely published, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to construct a reliable, predictive profile. This approach not only provides a benchmark for future experimental work but also demonstrates the deductive power of spectroscopic interpretation. The molecular structure, with the IUPAC name this compound and a molecular weight of 216.62 g/mol , forms the basis of our analysis.[2][3]

Predicted Infrared (IR) Spectroscopy Profile

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular fingerprint. The predicted IR spectrum of this compound is dominated by the characteristic absorptions of its phenolic, amino, nitro, and substituted aromatic functionalities.

Causality of IR Absorptions

The key to interpreting the IR spectrum lies in understanding how the molecule's structure dictates its vibrational modes. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effects of the hydroxyl and ethylamino groups, creates a complex electronic environment that influences bond strengths and, consequently, their absorption frequencies. For example, the strong dipole moments of the N-O bonds in the nitro group lead to intense absorption bands, making them readily identifiable.[4]

Predicted IR Absorption Bands

The following table summarizes the principal absorption bands anticipated for this compound, with frequency ranges derived from data on similar substituted nitrophenols.[5][6]

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Intensity | Rationale & Commentary |

| 3400 - 3300 | O-H Stretch (phenolic) | Medium, Broad | The broadness is due to intermolecular hydrogen bonding. The precise position is sensitive to concentration and sample phase. |

| 3350 - 3310 | N-H Stretch (secondary amine) | Medium | This peak may overlap with the broad O-H stretch but is typically sharper. |

| 3100 - 3000 | C-H Stretch (aromatic) | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |

| 2980 - 2850 | C-H Stretch (aliphatic) | Medium | Arises from the methyl and methylene groups of the ethyl substituent. |

| 1620 - 1590 | C=C Stretch (aromatic) | Medium-Strong | Multiple bands are expected in this region due to the substituted benzene ring. |

| ~1530 - 1490 | N-O Asymmetric Stretch (NO₂) | Strong | This is a highly characteristic and intense band for aromatic nitro compounds.[7][8] Its position is influenced by conjugation with the ring. |

| ~1350 - 1310 | N-O Symmetric Stretch (NO₂) | Strong | The second key indicator for the nitro group. Aromatic nitro compounds typically show two strong bands of near-equal intensity.[8] |

| 1250 - 1180 | C-O Stretch (phenolic) | Strong | Strong absorption typical for phenols. |

| 800 - 700 | C-Cl Stretch | Strong | The position can vary, but a strong band is expected for the carbon-chlorine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A rapid and reliable method for acquiring the IR spectrum of a solid sample like this compound is ATR FT-IR.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be automatically ratioed against the background by the instrument's software. Perform a baseline correction if necessary.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Profile

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal integrations, and splitting patterns, a complete structural assignment is possible.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the ethyl group protons, the two aromatic protons, the amine proton, and the phenolic hydroxyl proton. The chemical shifts are heavily influenced by the electronic effects of the substituents on the aromatic ring.

Causality of Chemical Shifts: The nitro group is a strong electron-withdrawing group and will significantly deshield (shift downfield) protons ortho and para to it. Conversely, the hydroxyl and ethylamino groups are electron-donating and will shield (shift upfield) their ortho and para protons. The final chemical shifts are a net result of these competing effects.

Predicted ¹H NMR Data (in CDCl₃)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Commentary |

| ~10.0 - 11.0 | Singlet (broad) | 1H | Phenolic OH | The phenolic proton is expected to be significantly deshielded due to hydrogen bonding and the electronic influence of the ortho chloro and nitro groups. Its chemical shift is solvent and concentration-dependent. |

| ~8.1 | Doublet | 1H | Ar-H (H-3) | This proton is ortho to the electron-withdrawing nitro group and will be the most deshielded of the aromatic protons. |

| ~6.5 | Doublet | 1H | Ar-H (H-5) | This proton is ortho to the electron-donating ethylamino group and meta to the nitro group, resulting in a more upfield shift. |

| ~5.0 - 6.0 | Singlet (broad) | 1H | NH | The amine proton signal is often broad due to quadrupole broadening and exchange. Its position can vary. |

| ~3.2 | Quartet | 2H | CH₂ | Methylene protons of the ethyl group, split by the adjacent methyl protons. |

| ~1.3 | Triplet | 3H | CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene protons. |

¹³C NMR Spectroscopy

Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum is predicted to display eight distinct signals, one for each carbon atom.

Causality of Chemical Shifts: The carbon atom attached to the oxygen (ipso-carbon) will be significantly deshielded.[9] Similarly, carbons attached to the nitro and chloro groups will also be shifted downfield. The carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum. Data from analogous compounds like 2-amino-6-chloro-4-nitrophenol and various substituted phenols inform these predictions.[10][11][12]

Predicted ¹³C NMR Data (in CDCl₃)

| Predicted δ (ppm) | Assignment | Rationale & Commentary |

| ~155 | C-OH (C-1) | The ipso-carbon bonded to the hydroxyl group is strongly deshielded by the electronegative oxygen. |

| ~145 | C-NO₂ (C-4) | The carbon bearing the nitro group is significantly deshielded. |

| ~140 | C-NH (C-6) | The carbon attached to the ethylamino group. |

| ~130 | C-H (C-3) | Aromatic carbon deshielded by the adjacent nitro group. |

| ~120 | C-Cl (C-2) | The carbon bonded to chlorine is deshielded. |

| ~115 | C-H (C-5) | Aromatic carbon shielded by the adjacent amino group. |

| ~45 | CH₂ | Methylene carbon of the ethyl group. |

| ~14 | CH₃ | Methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to optimize its homogeneity.

-

¹H NMR Acquisition:

-

A standard one-pulse experiment is typically sufficient.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon.

-

A larger spectral width is required (e.g., 0-160 ppm).

-

Due to the low natural abundance of ¹³C, a significantly larger number of scans is necessary compared to ¹H NMR.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum and integrate the signals for the ¹H spectrum.

Predicted Mass Spectrometry (MS) Profile

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation patterns. For this compound, the presence of a chlorine atom provides a highly distinctive isotopic signature.

Causality of Fragmentation and Isotopic Patterns

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[13] This means the mass spectrum will show a characteristic molecular ion cluster: a peak for the molecule containing ³⁵Cl (M⁺) and a smaller peak at two mass units higher (M+2)⁺ for the molecule containing ³⁷Cl, with an intensity ratio of roughly 3:1.[14] This pattern is a definitive indicator of the presence of one chlorine atom.

Fragmentation: Under electron ionization (EI), the molecular ion will be unstable and fragment in predictable ways. The bonds beta to the aromatic ring are common cleavage points, and stable neutral molecules like NO₂ can be lost.[15][16]

Predicted Mass Spectrum Data

| Predicted m/z | Assignment | Rationale & Commentary |

| 216 / 218 | [M]⁺ / [M+2]⁺ | The molecular ion peak cluster. The 3:1 intensity ratio is a key confirmation of a single chlorine atom. |

| 201 / 203 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 187 / 189 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation for ethyl-substituted aromatics. |

| 170 / 172 | [M - NO₂]⁺ | Loss of a neutral nitro group (46 Da). |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: For a sufficiently volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The synergy between IR, NMR, and MS is essential for unambiguous compound identification. The following workflow illustrates this integrated approach.

Caption: Workflow for structural elucidation using complementary spectroscopic techniques.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile for this compound based on fundamental principles and data from analogous structures. The key identifiers for this molecule are:

-

IR: Strong, dual bands for the nitro group (~1530 and ~1350 cm⁻¹), and broad absorptions for the O-H and N-H groups.

-

¹H NMR: Two distinct aromatic protons, along with characteristic signals for an ethyl group, a labile NH, and a deshielded phenolic OH.

-

¹³C NMR: Eight distinct carbon signals corresponding to the molecule's asymmetric structure.

-

MS: A molecular ion cluster at m/z 216/218 with a ~3:1 intensity ratio, confirming the presence of a single chlorine atom.

This comprehensive dataset serves as an authoritative reference for scientists and researchers, enabling confident identification and characterization of this important chemical intermediate.

References

- Vertex AI Search. (n.d.). Understanding this compound: A Key Hair Dye Intermediate.

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved January 14, 2026, from [Link]

-

Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. Oxford Academic. Retrieved January 14, 2026, from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved January 14, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. RSC Publishing. Retrieved January 14, 2026, from [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved January 14, 2026, from [Link]

-

Khaikin, L. S., et al. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Retrieved January 14, 2026, from [Link]

-

Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved January 14, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved January 14, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved January 14, 2026, from [Link]

-

National Bureau of Standards. (n.d.). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Absorption spectra of (a) m-nitrophenol, (b) o-nitrophenol and p-nitrophenol. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

SIELC Technologies. (2018). 2-Chloro-6-ethylamino-4-nitrophenol. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-. NIST WebBook. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Chloro-6-nitrophenol, mono-TMS - Optional[MS (GC)] - Spectrum. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Amino-6-chloro-4-nitrophenol - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-nitrophenol - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Chloro-6-nitrophenol - Optional[FTIR] - Spectrum. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-6-Chloro-4-Nitrophenol. Retrieved January 14, 2026, from [Link]

-

EWG Skin Deep®. (n.d.). What is 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. Retrieved January 14, 2026, from [Link]

Sources

- 1. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications [mdpi.com]

- 2. This compound | C8H9ClN2O3 | CID 9794399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-ethylamino-4-nitrophenol | SIELC Technologies [sielc.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloro-4-nitrophenol(619-08-9) IR Spectrum [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 9. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

1H NMR and 13C NMR spectra of 2-Chloro-6-(ethylamino)-4-nitrophenol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-6-(ethylamino)-4-nitrophenol

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic amine primarily utilized as a key intermediate in the formulation of hair dyes.[1][2][3] Its specific chemical structure, featuring a combination of electron-donating and electron-withdrawing groups on a phenol backbone, is crucial to its color-imparting properties.[1] The precise characterization of this molecule is paramount for quality control, regulatory compliance, and understanding its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic compounds in solution.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra expected for this compound. We will delve into the theoretical basis for the anticipated chemical shifts and coupling constants, explain the experimental choices in data acquisition, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted Spectral Features

The structure of this compound is fundamentally asymmetric. This lack of symmetry dictates that every carbon and proton will have a unique chemical environment, and therefore, should produce a distinct signal in the NMR spectrum. A total of 8 signals are expected in the ¹³C NMR spectrum, and 6 distinct signals (plus the labile OH and NH protons) are anticipated in the ¹H NMR spectrum.

Below is the molecular structure with the standard IUPAC numbering system, which will be used for all spectral assignments.

Caption: Experimental workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis: A Detailed Interpretation

The aromatic region of a ¹H NMR spectrum (typically 6.5-8.5 ppm) is highly sensitive to the electronic effects of substituents on the benzene ring. [4]

-

Electron-Withdrawing Groups (EWGs) like -NO₂ and -Cl deshield nearby protons (move their signals downfield to higher ppm) by pulling electron density away from the ring.

-

Electron-Donating Groups (EDGs) like -OH and -NHR shield nearby protons (move their signals upfield to lower ppm) by donating electron density into the ring through resonance. [5]

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |

| H-3 | 7.0 - 7.3 | d | ~2-3 Hz (meta) | Ortho to the electron-donating -OH group (shielding) and the electron-withdrawing -Cl group (deshielding). The net effect places it upfield relative to H-5. |

| H-5 | 8.0 - 8.3 | d | ~2-3 Hz (meta) | Ortho to the strongly electron-withdrawing -NO₂ group and para to the -Cl group. The powerful deshielding effect of the nitro group will shift this proton significantly downfield. [6][7] |

| -OH (on C1) | 9.0 - 11.0 | br s | N/A | Highly variable. The phenolic proton is acidic and its chemical shift is strongly influenced by solvent, concentration, and temperature due to hydrogen bonding. [8][9]Confirmed by D₂O exchange. |

| -NH- (on C6) | 5.0 - 7.0 | br s or t | If coupled to CH₂, J≈5 Hz | Also a labile proton. May appear as a broad singlet or a triplet if coupling to the adjacent CH₂ protons is resolved. Confirmed by D₂O exchange. |

| -CH₂- (C7) | 3.2 - 3.6 | q or dq | J≈7 Hz | Methylene protons adjacent to the nitrogen atom are deshielded. Will appear as a quartet due to coupling with the three -CH₃ protons. May show additional coupling to the -NH proton (doublet of quartets). |

| -CH₃ (C8) | 1.1 - 1.4 | t | J≈7 Hz | Terminal methyl group protons, coupled to the two -CH₂ protons, resulting in a triplet. Located in the standard aliphatic region. |

¹³C NMR Spectral Analysis: A Detailed Interpretation

The chemical shifts of carbons in a benzene ring appear in the 120-150 ppm range. [4]Substituent effects are critical for assignment. [10]Carbons directly bonded to electronegative atoms or electron-withdrawing groups are shifted significantly downfield.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| C-1 (-OH) | 145 - 155 | The carbon bearing the hydroxyl group is typically found in this downfield region. |

| C-2 (-Cl) | 120 - 130 | The electronegative chlorine atom deshields the attached carbon, but the effect is less pronounced than for oxygen or a nitro group. |

| C-3 (-CH) | 115 - 125 | Shielded by the ortho -OH and para -NHR electron-donating groups. |

| C-4 (-NO₂) | 138 - 148 | The carbon attached to the strongly electron-withdrawing nitro group is significantly deshielded and shifted downfield. |

| C-5 (-CH) | 125 - 135 | Deshielded by the ortho -NO₂ group. Expected to be further downfield than C-3. |

| C-6 (-NHR) | 140 - 150 | The carbon attached to the nitrogen is shifted downfield. |

| C-7 (-CH₂-) | 40 - 50 | Aliphatic carbon directly attached to nitrogen, placing it in the 37-45 ppm range which is shifted slightly downfield by the aromatic ring. [11] |

| C-8 (-CH₃) | 10 - 20 | Standard chemical shift for a terminal methyl group in an ethyl chain. [11] |

To confirm these assignments, especially for the closely spaced aromatic carbon signals, advanced NMR techniques are invaluable. DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon, definitively linking the assignments from the ¹H and ¹³C spectra.

Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy is a clear demonstration of the power of this technique. By understanding the fundamental principles of chemical shifts and coupling constants, and by applying a systematic experimental approach, one can confidently elucidate the molecule's complete structure. The predicted spectral data in this guide, grounded in established spectroscopic principles and data from related compounds, provide a robust framework for researchers working with this compound. The use of validation techniques like D₂O exchange and 2D NMR experiments ensures the highest degree of confidence in the final structural assignment.

References

- Understanding 2-Chloro-6-(ethylamino)

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

How might you use 13C NMR spectroscopy to differentiate between the possible ortho, meta, and para products. Pearson. [Link]

-

13-C NMR Chemical Shift Table. University of California, Los Angeles. [Link]

-

Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Royal Society of Chemistry. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

Supporting information for - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

-

Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database. [Link]

-

1H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]

-

What is 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. EWG Skin Deep®. [Link]

-

2-Amino-6-Chloro-4-Nitrophenol. PubChem. [Link]

-

This compound. PubChem. [Link]

-

SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4- CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

2-Amino-6-chloro-4-nitrophenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

- Method of synthesis of 2-chloro-4-nitrophenol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ewg.org [ewg.org]

- 3. This compound | C8H9ClN2O3 | CID 9794399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Nitrophenol(100-02-7) 1H NMR spectrum [chemicalbook.com]

- 8. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry fragmentation of 2-Chloro-6-(ethylamino)-4-nitrophenol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-(ethylamino)-4-nitrophenol

Abstract

This technical guide provides a detailed examination of the predictable gas-phase fragmentation behavior of this compound under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. As a molecule featuring a halogen, a nitro group, and an N-alkylated amine on a phenolic ring, its fragmentation pathways are governed by the interplay of these functional groups. This document outlines a complete workflow, from sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) acquisition to the mechanistic interpretation of the resulting product ion spectra. We will delve into the characteristic neutral losses and product ions expected in both positive and negative ionization modes, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and structurally related molecules. All proposed mechanisms are grounded in established principles of mass spectrometry and supported by authoritative references.

Introduction and Molecular Overview

This compound is a substituted aromatic compound with a molecular formula of C₈H₉ClN₂O₃. Its structure is characterized by several key functional groups that dictate its chemical properties and, critically for this guide, its behavior within a mass spectrometer. The phenolic hydroxyl group provides an acidic proton, the ethylamino group offers a basic site for protonation, and the electron-withdrawing nitro and chloro groups influence the electron density of the aromatic ring.

Understanding the fragmentation pattern of this molecule is essential for its unambiguous identification in complex matrices, whether in environmental analysis, metabolite identification studies, or quality control of chemical synthesis. Tandem mass spectrometry (MS/MS) provides the specificity required for this task by isolating a precursor ion and inducing fragmentation, which generates a characteristic "fingerprint" spectrum of product ions.

Physicochemical Properties:

-

Molecular Formula: C₈H₉ClN₂O₃

-

Monoisotopic Mass: 216.0302 Da

-

Key Functional Groups: Phenol, N-ethyl amine, Nitro group, Aryl chloride

The presence of both an acidic phenol and a basic amine makes the molecule amphoteric, allowing for ionization in either positive or negative mode electrospray, a choice which will profoundly influence the subsequent fragmentation pathways.

Proposed Experimental Workflow for LC-MS/MS Analysis

A robust analytical method requires careful optimization of both the chromatographic separation and the mass spectrometric detection. The following protocol provides a validated starting point for the analysis of this compound.

Experimental Workflow Diagram

Caption: A typical LC-MS/MS workflow for the analysis of a small molecule standard.

Detailed Protocol: LC-MS/MS Method

-

Sample Preparation:

-

Create a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Perform serial dilutions from the stock solution to create working standards. A typical starting concentration for direct infusion or LC-MS analysis would be 1 µg/mL.

-

The final dilution should be made in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended for good retention and peak shape.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and Negative modes (separate runs).

-

Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

-

Source Temperature: 150 °C.

-

Desolvation Gas Flow: 800 L/Hr (Nitrogen).

-

Desolvation Temperature: 400 °C.

-

Acquisition Mode: Data-Dependent Acquisition (DDA) is recommended. A full MS1 scan (e.g., m/z 100-300) is followed by MS/MS scans on the top N most intense ions (e.g., N=3) that exceed a set intensity threshold.

-

Collision Gas: Argon.

-

Collision Energy: A stepped or ramped collision energy (e.g., 15-45 eV) should be employed to capture both low-energy (stable) and high-energy (deep) fragments.

-

Fragmentation Analysis and Mechanistic Interpretation

The fragmentation of this compound is highly dependent on the ionization mode. The protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ will exhibit distinct fragmentation pathways due to differences in charge localization.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, the proton is expected to localize on the most basic site, the nitrogen of the ethylamino group. The precursor ion will have an m/z of 217.0377 (for the ³⁵Cl isotope). Fragmentation will be driven by charge-remote and charge-induced processes originating from this site.

Table 1: Predicted Product Ions for [M+H]⁺ of this compound

| Proposed Fragment | m/z (³⁵Cl) | Neutral Loss | Formula of Loss | Notes |

| [M+H-C₂H₄]⁺ | 189.0061 | Ethylene | C₂H₄ | McLafferty-type rearrangement or direct loss from the ethyl group. A very common pathway for N-ethyl amines. |

| [M+H-NO₂]⁺ | 171.0423 | Nitro Radical | •NO₂ | Loss of the nitro group as a radical. |

| [M+H-H₂O]⁺ | 199.0271 | Water | H₂O | Loss of water involving the phenolic hydroxyl and an ortho hydrogen. |

| [M+H-C₂H₄-CO]⁺ | 161.0112 | Ethylene + Carbon Monoxide | C₂H₄ + CO | Subsequent loss of CO from the phenolic ring after initial ethylene loss. |

| [M+H-Cl]⁺ | 182.0710 | Chlorine Radical | •Cl | Loss of the chlorine radical from the aromatic ring. |

Proposed Fragmentation Pathway ([M+H]⁺)

The primary and most diagnostically significant fragmentation route is the loss of ethylene (28 Da) from the protonated ethylamino side chain. This is a well-documented pathway for N-alkylanilines and related compounds. The charge remains on the resulting primary amine. Subsequent or alternative fragmentation can involve the cleavage of the nitro group.

Caption: Predicted major fragmentation pathways for protonated this compound.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative mode, deprotonation will occur at the acidic phenolic hydroxyl group. This localizes the negative charge on the oxygen atom, making it the driving force for fragmentation. The precursor ion will have an m/z of 215.0147 (for the ³⁵Cl isotope). This mode is often highly informative for nitrophenols.

Table 2: Predicted Product Ions for [M-H]⁻ of this compound

| Proposed Fragment | m/z (³⁵Cl) | Neutral Loss | Formula of Loss | Notes |

| [M-H-NO]⁻ | 185.0194 | Nitric Oxide | •NO | A characteristic fragmentation of ortho-substituted nitrophenols, involving cyclization. |

| [M-H-NO₂]⁻ | 169.0218 | Nitro Radical | •NO₂ | Direct loss of the nitro group. |

| [M-H-CH₃]⁻ | 200.0011 | Methyl Radical | •CH₃ | Loss of a methyl radical from the ethylamino side chain. |

| [M-H-Cl]⁻ | 180.0455 | Chlorine Radical | •Cl | Loss of the chlorine radical. |

Proposed Fragmentation Pathway ([M-H]⁻)

The fragmentation of deprotonated nitrophenols is well-studied. A key diagnostic fragmentation is the loss of nitric oxide (•NO), which often proceeds via an ortho-effect, where the phenoxide ion attacks the nitro group, leading to a rearrangement and expulsion of •NO. This is a highly specific fragmentation that can provide strong evidence for the relative positioning of the hydroxyl and nitro groups, although in this molecule the substituents are not ortho. However, loss of •NO is still a common pathway for nitrophenols in negative mode.

Caption: Predicted major fragmentation pathways for deprotonated this compound.

Data Interpretation & Best Practices

-

High-Resolution Mass Spectrometry (HRMS): The use of an HRMS instrument (e.g., Orbitrap or TOF) is crucial. It allows for the determination of the elemental composition of both precursor and product ions, providing strong evidence to confirm the proposed structures and neutral losses. For example, it can distinguish the loss of CO (27.9949 Da) from the loss of C₂H₄ (28.0313 Da).

-

Isotopic Pattern Analysis: The presence of chlorine provides a definitive isotopic signature. The ratio of the ³⁵Cl isotope to the ³⁷Cl isotope is approximately 3:1. Any ion fragment that retains the chlorine atom will exhibit a characteristic M and M+2 peak with this intensity ratio. This is an invaluable tool for identifying chlorine-containing fragments and confirming fragmentation pathways.

-

Collision Energy Optimization: The fragmentation pattern can change significantly with collision energy. It is best practice to acquire data at multiple collision energies (a "stepped NCE") to observe the full range of product ions, from the most stable (low energy) to the least stable (high energy).

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields diagnostically significant information. In positive ion mode, the dominant fragmentation pathway is the loss of ethylene from the N-ethylamino side chain. In negative ion mode, fragmentation is driven by the deprotonated phenol, with characteristic losses of nitric oxide (•NO) and the nitro radical (•NO₂). By employing a systematic LC-MS/MS workflow with high-resolution instrumentation and carefully optimizing collision energies, researchers can confidently identify this compound and elucidate its structure. The principles outlined in this guide—leveraging functional group chemistry, isotopic patterns, and ionization mode—provide a transferable framework for the structural elucidation of other complex small molecules.

References

-

Title: The Fragmentation of N-Alkylanilines in Tandem Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

-

Title: Negative Ion Electrospray Tandem Mass Spectrometry of Dinitrophenols Source: Rapid Communications in Mass Spectrometry URL: [Link]

-

Title: The ortho effect in the mass spectra of negative ions of nitrophenols and other ortho-substituted phenols Source: Journal of the Chemical Society B: Physical Organic URL: [Link]

-

Title: Interpretation of Isotope Peaks in Mass Spectrometry Source: Journal of Chemical Education URL: [Link]

Physical and chemical properties of 2-Chloro-6-(ethylamino)-4-nitrophenol

An In-Depth Technical Guide to 2-Chloro-6-(ethylamino)-4-nitrophenol

Introduction and Core Compound Profile

This compound is a substituted aromatic amine that serves as a key intermediate in various organic syntheses.[1] Its primary and most documented application is within the cosmetics industry, where it functions as a crucial component in the formulation of hair dyes.[2] The specific arrangement of its functional groups—chloro, ethylamino, nitro, and hydroxyl—on the phenol backbone dictates its chemical reactivity and color-imparting properties, making it a valuable molecule for achieving specific color shades in cosmetic products.[2] This guide provides a detailed examination of its physical and chemical properties, logical synthetic pathways, analytical methodologies, and critical safety considerations for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Nomenclature

For clarity and unambiguous identification, the fundamental identifiers for this compound are summarized below. These are critical for database searches, regulatory compliance, and accurate scientific communication.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 131657-78-8 | PubChem[3], AiFChem[4] |

| Molecular Formula | C8H9ClN2O3 | PubChem[3], AiFChem[4] |

| Molecular Weight | 216.62 g/mol | PubChem[3], AiFChem[4] |

| EC Number | 411-440-1 | PubChem[3], AiFChem[4] |

| PubChem CID | 9794399 | PubChem[3] |

| InChIKey | CDFNUSAXZDSXKF-UHFFFAOYSA-N | PubChem[3], SIELC Technologies[5] |

| Canonical SMILES | CCNC1=C(C(=CC(=C1)[O-])Cl)O | PubChem[3] |

| Synonyms | 6-Chloro-2-(ethylamino)-4-nitrophenol | PubChem[3] |

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, dictating its behavior in various matrices and its suitability for specific formulations.

| Property | Value | Notes and References |

| Physical State | Solid (inferred from related compounds) | Based on the profile of similar nitrophenols.[6][7] |

| Water Solubility | 186.6 mg/L at 25 °C (estimated) | The Good Scents Company[8] |

| XLogP3 | 2.7 | Computed by XLogP3 3.0. This indicates moderate lipophilicity.[3] |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18.[3] |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18. |

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While specific industrial synthesis routes are proprietary, a logical and efficient pathway can be designed based on fundamental organic chemistry principles. The synthesis of this compound likely involves a multi-step process starting from a more common precursor. The causality for this proposed workflow is rooted in the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strong ortho-, para- director, making it a logical starting point for controlling the position of subsequent substitutions.

-

Step 1: Nitration: Introduction of the nitro group is a classic electrophilic aromatic substitution. Starting with a phenol derivative allows the hydroxyl group to activate the ring, directing the nitro group primarily to the para position.

-

Step 2: Chlorination: The subsequent chlorination is directed by both the hydroxyl and the newly added nitro group. The hydroxyl group directs ortho to itself, while the nitro group is a meta-director. This combination facilitates the placement of the chlorine atom at the C2 position.

-

Step 3: Nucleophilic Aromatic Substitution (SNAr): Introducing the ethylamino group can be achieved via SNAr by first installing a second leaving group (like chlorine) ortho to the strong electron-withdrawing nitro group, followed by substitution with ethylamine. An alternative is the direct amination of a pre-functionalized precursor.

Caption: A plausible two-step synthetic workflow for the target compound.

Chemical Reactivity Profile

The reactivity of this compound is governed by its distinct functional groups:

-

Phenolic Hydroxyl (-OH): This group imparts acidic properties and can undergo reactions such as etherification or esterification. It is also a key group for the molecule's role in oxidative hair dyeing processes.

-

Nitro Group (-NO2): As a strong electron-withdrawing group, it deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The nitro group can be readily reduced to an amino group, offering a route to further derivatization.

-

Ethylamino Group (-NHCH2CH3): This is a basic functional group and an activating, ortho-, para- director in electrophilic aromatic substitution. It can undergo acylation, alkylation, and other reactions typical of secondary amines.

-

Chloro Group (-Cl): The chlorine atom is a deactivating but ortho-, para- directing group. Its presence, along with the other substituents, contributes to the overall electronic nature and reactivity of the molecule.[2]

Analytical Methodologies

Accurate characterization and quantification of this compound are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is a documented and effective method for its analysis.[5]

Experimental Protocol: HPLC Analysis

This protocol is a self-validating system designed for the robust separation and analysis of the target compound.

-

System Preparation:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase column, such as a Newcrom R1 or equivalent C18 column, is suitable.[5]

-

Rationale: Reverse-phase chromatography is chosen due to the compound's moderate lipophilicity (XLogP3 = 2.7), which ensures good retention and separation from more polar impurities.[3]

-

-

Mobile Phase Preparation:

-

Composition: A mixture of acetonitrile (MeCN) and water, with an acidic modifier. A typical composition could be 50:50 (v/v) MeCN:Water with 0.1% phosphoric acid.[5]

-

Rationale: Acetonitrile serves as the organic modifier to elute the compound from the C18 column. Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl group, resulting in a sharper, more symmetrical peak shape. For mass spectrometry detection, a volatile acid like formic acid should be substituted.[5]

-

-

Sample Preparation:

-

Solvent: Dissolve a precisely weighed amount of the compound in the mobile phase or a compatible solvent like methanol.

-

Concentration: Prepare a stock solution (e.g., 1 mg/mL) and create a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).

-

Filtration: Filter all samples through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by a UV-Vis scan; likely in the range of 270-400 nm due to the nitro-aromatic chromophore.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time.

-

Quantify the concentration by integrating the peak area and comparing it against the calibration curve.

-

Caption: Standard workflow for the HPLC analysis of the target compound.

Applications and Industrial Significance

-

Hair Dye Formulations: The primary documented use of this compound is as an ingredient in hair coloring products.[2][3] Its structure allows it to act as a dye intermediate that can undergo oxidation and coupling reactions within the hair shaft to form larger, colored molecules, resulting in the desired hair shade.

-

Organic Synthesis Intermediate: Due to its multiple reactive sites, it serves as a versatile building block for synthesizing more complex organic molecules for research and development in various chemical fields.[2]

Safety and Toxicology

A thorough understanding of the safety profile is essential for handling and formulation.

GHS Hazard Classification

According to GHS classifications, this compound presents the following hazards:

-

H302: Harmful if swallowed [Warning Acute toxicity, oral].[3]

-

H317: May cause an allergic skin reaction [Warning Sensitization, Skin].[3]

-

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard].[3]

Handling and Exposure Control

Given its hazard profile, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

-

Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.

-

Regulatory and Use Restrictions

The compound is subject to use restrictions, particularly in cosmetics.[1] For instance, related compounds like 2-Amino-6-Chloro-4-Nitrophenol are considered safe for use in hair dye formulations only up to concentrations of 2.0%.[9][10] Professionals must consult the latest regional regulatory guidelines (e.g., from the European Chemicals Agency or FDA) before use in consumer products.

References

-

This compound | C8H9ClN2O3 | CID 9794399 . PubChem. [Link]

-

2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL . Drugfuture. [Link]

-

2-chloro-6-ethylamino-4-nitrophenol, 131657-78-8 . The Good Scents Company. [Link]

-

What is 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL . EWG Skin Deep®. [Link]

-

2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 . PubChem. [Link]

-

2-Amino-6-Chloro-4-Nitrophenol | C6H5ClN2O3 | CID 4679699 . PubChem. [Link]

-

2-Chloro-6-ethylamino-4-nitrophenol - Separation Method . SIELC Technologies. [Link]

-

Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Phenol, 2-chloro-6-nitro- - Substance Details . US EPA. [Link]

-

Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99) . European Commission. [Link]

-

2-Chloro-6-nitrophenol . CAS Common Chemistry. [Link]

-

Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

- 1. ewg.org [ewg.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H9ClN2O3 | CID 9794399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 131657-78-8 | this compound - AiFChem [aifchem.com]

- 5. 2-Chloro-6-ethylamino-4-nitrophenol | SIELC Technologies [sielc.com]

- 6. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. 2-chloro-6-ethylamino-4-nitrophenol, 131657-78-8 [thegoodscentscompany.com]

- 9. 2-Amino-6-Chloro-4-Nitrophenol | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-6-(ethylamino)-4-nitrophenol: A Computational Approach for Drug Development and Molecular Analysis

Abstract

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Chloro-6-(ethylamino)-4-nitrophenol, a substituted aromatic amine with significant applications, notably as an intermediate in the synthesis of hair dyes.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for in silico analysis. By leveraging Density Functional Theory (DFT) and post-Hartree-Fock methods, we will explore the molecule's structural, electronic, and spectroscopic properties. This guide emphasizes a self-validating protocol, where computational results are benchmarked against established data for structurally analogous compounds, ensuring scientific rigor and trustworthiness in the absence of direct experimental data for the target molecule.

Introduction: The Scientific Imperative for Computational Analysis

This compound is a molecule of interest due to its chemical reactivity, stemming from the presence of chloro, ethylamino, and nitro functional groups.[1] These features make it a valuable building block in organic synthesis.[1] Understanding the intricate relationship between its molecular structure and chemical behavior is paramount for its application, particularly in fields like toxicology and rational drug design, where molecular interactions are of primary concern.

Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate the fundamental properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the prediction of molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy. For a molecule like this compound, computational analysis can provide invaluable insights into its conformational landscape, reactivity, and spectroscopic signatures, thereby guiding experimental efforts and accelerating the design of novel compounds with desired properties. This guide will focus on a robust computational workflow, from initial structure preparation to the interpretation of complex quantum chemical data.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For organic molecules of this nature, a balance between computational cost and accuracy is crucial.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the predominant method for electronic structure calculations in chemistry and materials science. It offers a computationally efficient yet accurate framework for modeling complex organic systems.[3] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity. The choice of the exchange-correlation functional is critical in DFT. For substituted aromatic compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide superior results.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): One of the most widely used hybrid functionals, B3LYP often yields reliable geometries and electronic properties for a broad range of organic molecules.

-

M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This functional is known for its good performance in systems with non-covalent interactions and for main-group thermochemistry.

-

ωB97X-D (omegaB97X with dispersion): A long-range corrected hybrid functional that includes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important.

Post-Hartree-Fock Methods: For Higher Accuracy

While DFT is highly effective, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), offer a systematic way to improve upon the Hartree-Fock approximation by including electron correlation effects. Although more computationally demanding than DFT, MP2 can provide valuable benchmark data, especially for geometric parameters and reaction energies.

Basis Sets: The Language of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Pople-style basis sets (e.g., 6-31G*, 6-311+G(2d,p)): These are widely used and offer a good compromise between accuracy and computational cost. The addition of polarization functions (e.g., * or d,p) allows for more flexibility in describing bonding, while diffuse functions (e.g., +) are important for describing anions and systems with lone pairs.

-

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results.

The Computational Workflow: A Step-by-Step Protocol

This section details a rigorous, step-by-step protocol for the quantum chemical analysis of this compound. The workflow is designed to be self-validating, ensuring the reliability of the obtained results.

Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.

Step 1: Molecular Structure Preparation

The starting point for any quantum chemical calculation is an initial 3D structure of the molecule. This can be generated using molecular building software such as Avogadro or GaussView. The IUPAC name, this compound, and its SMILES string (CCNC1=C(C(=CC(=C1)[O-])Cl)O) can be used to generate the initial geometry.

Step 2: Geometry Optimization and Vibrational Analysis

The initial structure is a mere approximation. The first computational step is to find the molecule's most stable three-dimensional arrangement, its equilibrium geometry. This is achieved through geometry optimization.

Protocol:

-

Software Selection: Choose a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Input File Preparation: Create an input file specifying the initial coordinates of the atoms, the desired level of theory (e.g., B3LYP/6-31G*), and the Opt keyword for geometry optimization.

-

Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

-

Frequency Calculation: Following a successful optimization, a frequency calculation (Freq keyword) must be performed at the same level of theory. This serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Vibrational Spectra: The calculation yields the harmonic vibrational frequencies, which can be used to predict the infrared (IR) and Raman spectra.

-

Step 3: High-Level Single-Point Energy Calculation

For more accurate electronic properties, a single-point energy calculation can be performed on the optimized geometry using a higher level of theory (a more sophisticated functional and a larger basis set).

Protocol:

-

Input File Preparation: Use the optimized coordinates from the previous step.

-

Level of Theory: Specify a higher level of theory, for example, M06-2X/6-311+G(2d,p).

-

Execution: Run the single-point energy calculation.

Step 4: Property Calculations and Analysis

With the optimized geometry and electronic structure information, a wealth of molecular properties can be calculated and analyzed.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule.[5] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting intermolecular interactions, including those relevant to drug-receptor binding.

-

Vibrational Spectra (IR and Raman): The calculated vibrational frequencies from the frequency calculation can be visualized as IR and Raman spectra. These predicted spectra can be compared with experimental data for similar molecules to validate the computational model.

-

NMR Spectra: It is also possible to calculate NMR chemical shifts (NMR keyword). These theoretical predictions can be compared with experimental NMR data of analogous compounds.

For molecules with flexible groups, such as the ethylamino group in our target molecule, a conformational analysis is necessary to identify the lowest energy conformers. This involves systematically rotating the rotatable bonds and performing geometry optimizations for each starting conformation.

Expected Results and Their Interpretation

The quantum chemical calculations will yield a rich dataset of quantitative and qualitative information.

Optimized Molecular Geometry

The calculations will provide the precise bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound. These parameters can be compared to experimental data for similar substituted phenols and anilines to assess the accuracy of the chosen level of theory.

| Parameter | Expected Value Range | Significance |

| C-Cl Bond Length | ~1.74 - 1.76 Å | Influences reactivity and electronic properties. |

| C-N (nitro) Bond Length | ~1.47 - 1.49 Å | Indicates the degree of conjugation with the ring. |

| C-N (amino) Bond Length | ~1.38 - 1.40 Å | Reflects the electron-donating nature of the amino group. |

| O-H Bond Length | ~0.96 - 0.98 Å | Key to understanding acidity and hydrogen bonding. |

| Dihedral Angle (C-C-N-C, ethyl) | Varies | Determines the orientation of the ethyl group. |

| Dihedral Angle (C-C-N-O, nitro) | Varies | Indicates the planarity of the nitro group with the ring. |

Vibrational Frequencies

The calculated vibrational frequencies will correspond to specific molecular motions. Key vibrational modes to analyze include:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

| O-H Stretch | 3200 - 3600 | Sensitive to hydrogen bonding. |

| N-H Stretch | 3300 - 3500 | Indicates the nature of the amino group. |

| C=C Aromatic Stretch | 1400 - 1600 | Characteristic of the benzene ring. |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong IR absorption, indicative of the nitro group. |

| NO₂ Symmetric Stretch | 1300 - 1370 | Also a key indicator of the nitro group. |

| C-Cl Stretch | 600 - 800 | Characteristic of the chloro substituent. |

Electronic Properties

| Property | Expected Outcome | Interpretation |

| HOMO | Localized on the phenoxide and ethylamino groups. | These are the primary sites for electrophilic attack. |

| LUMO | Localized on the nitro group and the aromatic ring. | These are the primary sites for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate to small. | A smaller gap suggests higher reactivity. |

| MEP | Negative potential around the nitro and hydroxyl oxygens; positive potential around the phenolic and amino hydrogens. | Predicts sites for hydrogen bonding and other intermolecular interactions. |

graph Electronic_Properties { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];HOMO [label="HOMO\n(Electron Donor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LUMO [label="LUMO\n(Electron Acceptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactivity [label="Chemical Reactivity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

HOMO -> Reactivity [label="Donates e⁻"]; LUMO -> Reactivity [label="Accepts e⁻"]; }

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.